Tris(4-aminophenyl)amine

説明

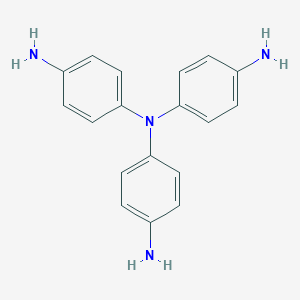

Structure

3D Structure

特性

IUPAC Name |

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLFYGIUTYKKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064074 | |

| Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5981-09-9 | |

| Record name | N1,N1-Bis(4-aminophenyl)-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5981-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005981099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(4-aminophenyl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(4-aminophenyl)amine

Tris(4-aminophenyl)amine (TAPA) is a versatile, trifunctional aromatic amine that serves as a crucial building block in the synthesis of advanced materials. Its unique C₃-symmetric and propeller-like molecular structure, composed of a central nitrogen atom bonded to three aminophenyl groups, imparts desirable properties to a variety of polymers.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of TAPA, with a focus on its role in the development of high-performance materials.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[2] It is a fluorescent, highly symmetric molecule with notable nonlinear optical properties.[2][3] The key physical and chemical properties of TAPA are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₈N₄ | [2][4] |

| Molecular Weight | 290.37 g/mol | [4] |

| CAS Number | 5981-09-9 | [5] |

| Appearance | Yellow Crystalline Solid | [2] |

| Melting Point | 230 °C | [2][5] |

| Density | 1.276 g/cm³ | [2][6] |

| Boiling Point | 571.3 °C at 760 mmHg | [2] |

| Flash Point | 294.1 °C | [2] |

| Refractive Index | 1.751 | [2] |

| Solubility | Slightly soluble in water | [3] |

| Storage Conditions | 4°C, protect from light, store under nitrogen | [5][7] |

Spectral Properties

The spectral characteristics of this compound are crucial for its identification and for the characterization of materials derived from it.

| Spectral Data Type | Key Features | Reference(s) |

| FTIR (cm⁻¹) | 3406, 3334, 3207 (N-H stretching), 3034, 3003 (aromatic C-H stretching), 1620 (N-H bending), 1504 (aromatic C=C stretching), 1259 (C-N stretching) | [8] |

| ¹³C NMR | Chemical shifts observed for TAPA-based Covalent Organic Frameworks (COFs) indicate the local chemical environment of carbon atoms in the solid state. For example, in a TAPA-PMDA COF, the imide carbonyl carbon appears at 165.0 ppm, and in a TAPA-TFPPy COF, the imine carbon is at 162.4 ppm. | [1] |

| UV-Vis | UV-Vis Diffuse Reflectance Spectroscopy (DRS) is used to determine the light absorption characteristics and estimate the optical band gaps of TAPA-based materials. The spectra are typically recorded over a range of 220 to 800 nm to capture all relevant electronic transitions. | [1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process involving the synthesis of a nitro-intermediate followed by its reduction.

Synthesis of Tris(4-nitrophenyl)amine (TNPA)

This initial step involves a nucleophilic aromatic substitution reaction.

-

Reactants: 4-nitroaniline, 1-fluoro-4-nitrobenzene, and potassium carbonate (K₂CO₃).[9]

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO).[9]

-

Procedure:

-

4-nitroaniline and K₂CO₃ are stirred in DMSO at ambient temperature for 6 hours in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer.[9]

-

1-fluoro-4-nitrobenzene is then added dropwise.[9]

-

The reaction mixture is refluxed at 120 °C for 48 hours.[9]

-

After completion, the reaction mixture is poured onto crushed ice to precipitate the product.[9]

-

Reduction of Tris(4-nitrophenyl)amine (TNPA) to this compound (TAPA)

The second step is the reduction of the three nitro groups of TNPA to primary amine groups.

-

Reactants: Tris(4-nitrophenyl)amine, hydrazine (B178648) hydrate (B1144303), and palladium on activated charcoal (Pd/C) as a catalyst.[9]

-

Solvent: Dry distilled ethanol (B145695).[9]

-

Procedure:

-

Tris(4-nitrophenyl)amine is dissolved in dry distilled ethanol with palladium on activated charcoal.[9]

-

After 1 hour, hydrazine hydrate solution is added slowly, and the mixture is refluxed for 48 hours.[9]

-

Upon completion of the reaction, the palladium charcoal is removed by hot filtration.[9]

-

The excess ethanol is removed under reduced pressure to yield this compound.[9]

-

Applications in Materials Science

The trifunctional nature of TAPA makes it an ideal building block for the construction of hyperbranched polymers, Covalent Organic Frameworks (COFs), and polyimides.[1]

Covalent Organic Frameworks (COFs)

TAPA is a C₃-symmetric triamine building block used in the construction of various COFs.[1] These crystalline porous polymers have well-defined structures and tunable functionalities. The amine groups of TAPA readily react with aldehydes via a Schiff-base condensation to form imine linkages (-C=N-), which is a fundamental reaction for the synthesis of COFs.[1] For instance, TAPA can be reacted with terephthalaldehyde (B141574) (PDA) to construct a TAPA-PDA-based COF.[1]

Polyimides

TAPA is extensively used to synthesize hyperbranched and cross-linked polyimides, which are known for their exceptional thermal and chemical stability. The reaction typically involves the polycondensation of TAPA with various aromatic dianhydrides, such as pyromellitic dianhydride (PMDA).[1] A hyperbranched polyimide can be prepared by heating a mixture of TAPA and PMDA to 300 °C in a solvent-free synthesis method.[1][9]

Other Applications

The distinct electrochemical and structural properties of TAPA-based materials make them promising for various other applications:

-

Gas Separation and Water Purification Membranes: The porous nature of TAPA-based polymers makes them suitable for creating permeable membranes with high separation performance.[1]

-

Organic Electronics and Semiconductor Thin Films: TAPA's structure is valuable for developing advanced materials used in optoelectronics and functional polymers.[1][6]

-

Energy Storage Systems: TAPA has been investigated as a potential catholyte material in aqueous organic redox flow batteries (AORFBs).[1]

-

Selective Capture of Heavy Metal Ions: TAPA-based polymers can be used for the selective capture of toxic heavy metal ions from water.[1]

-

Electrochromism: A TAPA-terephthalaldehyde-based COF has been reported to exhibit four-state electrochromism, opening avenues for its use in intelligent windows and energy-saving devices.[10][11]

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be used in a well-ventilated area.[5][12]

References

- 1. This compound|TAPA Reagent|CAS 5981-09-9 [benchchem.com]

- 2. This compound|5981-09-9 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 5981-09-9 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. chemscene.com [chemscene.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Four-State Electrochromism in this compound- terephthalaldehyde-based Covalent Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 5981-09-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

An In-depth Technical Guide to Tris(4-aminophenyl)amine (CAS: 5981-09-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-aminophenyl)amine, commonly referred to as TAPA, is a triphenylamine (B166846) derivative with the CAS number 5981-09-9. This symmetrical aromatic triamine is a versatile building block in materials science and organic synthesis. Its unique C3-symmetric structure, featuring a central nitrogen atom bonded to three aminophenyl groups, imparts valuable electronic and structural properties to the polymers and frameworks derived from it. This guide provides a comprehensive overview of the physical and chemical properties, synthesis protocols, and key applications of TAPA, with a focus on its role in the development of advanced materials.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 5981-09-9 | [General] |

| Molecular Formula | C₁₈H₁₈N₄ | [General] |

| Molecular Weight | 290.37 g/mol | [General] |

| IUPAC Name | N,N-bis(4-aminophenyl)benzene-1,4-diamine | [General] |

| Appearance | White to gray to brown powder/crystal | [General] |

| Melting Point | 230-235 °C | [1] |

| Purity | ≥96% | [General] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [General] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| FT-IR (cm⁻¹) | 3405 (N-H stretching), 3330 (N-H stretching), 1615 (C=C aromatic stretching), 1500 (C-C aromatic bending) | [2] |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data not available in searched literature. | |

| UV-Vis Spectroscopy | Data not available in searched literature. |

Experimental Protocols

Synthesis of this compound (TAPA)

A common and effective method for synthesizing TAPA is a two-step process involving the initial synthesis of a trinitro precursor followed by its reduction.[2]

Step 1: Synthesis of Tris(4-nitrophenyl)amine (B15934) (TNPA)

This step involves a nucleophilic aromatic substitution reaction.

-

Materials:

-

4-Nitroaniline (B120555) (3 g, 21.7 mmol)

-

Potassium carbonate (K₂CO₃) (6.9 g, 49.9 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO) (10 mL)

-

1-Fluoro-4-nitrobenzene (B44160) (4.7 mL, 47.6 mmol)

-

Crushed ice

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, stir a mixture of 4-nitroaniline and potassium carbonate in DMSO at ambient temperature for 6 hours.

-

Add 1-fluoro-4-nitrobenzene dropwise to the mixture.

-

Heat the reaction mixture to 120 °C and reflux for 48 hours.

-

After completion, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a dilute (1 M) HCl solution until a yellow to orange precipitate of tris(4-nitrophenyl)amine (TNPA) forms.

-

Filter the solid and wash with warm ethanol.

-

The resulting TNPA can be used in the next step.

-

Step 2: Reduction of Tris(4-nitrophenyl)amine (TNPA) to this compound (TAPA)

This step reduces the nitro groups to primary amines.

-

Materials:

-

Tris(4-nitrophenyl)amine (TNPA) (2.0 g, 5.3 mmol)

-

Dry distilled ethanol (100 mL)

-

Palladium on activated charcoal (Pd/C) (0.02 g)

-

Hydrazine (B178648) hydrate (B1144303) solution (7 mL, 175.0 mmol)

-

Distilled water

-

-

Procedure:

-

Dissolve TNPA in dry distilled ethanol in a flask containing palladium on activated charcoal.

-

After 1 hour, slowly add the hydrazine hydrate solution.

-

Reflux the mixture for 48 hours.

-

After the reaction is complete, remove the palladium charcoal by hot filtration.

-

Remove the excess ethanol under reduced pressure.

-

Light gray crystals of this compound (TAPA) will be obtained.

-

Filter the crystals, rinse with distilled water, and dry to yield the final product.[1]

-

Synthesis of a TAPA-based Polyimide

TAPA is a key monomer in the synthesis of hyperbranched polyimides with high thermal stability.

-

Materials:

-

This compound (TAPA) (290 mg, 1.0 mmol)

-

Pyromellitic dianhydride (PMDA) (327 mg, 1.5 mmol)

-

-

Procedure:

-

Thoroughly mix TAPA and PMDA in an agate mortar.

-

Place the uniform mixture into a porcelain crucible with a loosely covered lid.

-

Heat the crucible in a furnace to 300 °C at a heating rate of 10 °C min⁻¹ for 4 hours.

-

During heating, the melted PMDA acts as both a reactant and the reaction medium, and the water produced during imidization evaporates, driving the polycondensation forward.

-

The resulting solid is a blackish polyimide product, which can be ground into a powder.[2]

-

Applications and Workflows

The primary application of this compound is as a trifunctional monomer for the synthesis of complex macromolecular structures, such as Covalent Organic Frameworks (COFs) and polyimides. Its rigid, propeller-like shape and the presence of three reactive amine groups make it an ideal candidate for creating porous, crystalline materials.

Synthesis of Covalent Organic Frameworks (COFs)

TAPA is extensively used as a building block for COFs, which are crystalline porous polymers with potential applications in gas storage and separation. The general workflow for the synthesis of a TAPA-based COF is depicted below.

References

Molecular structure and symmetry of Tris(4-aminophenyl)amine

An In-depth Technical Guide on the Molecular Structure and Symmetry of Tris(4-aminophenyl)amine

Abstract

This compound (TAPA) is a C₃-symmetric, propeller-shaped molecule that has garnered significant interest as a versatile building block in materials science and drug development.[1] Its unique trifunctional nature, stemming from a central triphenylamine (B166846) core and three peripheral primary amino groups, allows for the construction of complex, high-performance materials such as Covalent Organic Frameworks (COFs), polyimides, and other porous polymers.[1][2] This guide provides a detailed examination of the molecular structure, symmetry, and key physicochemical properties of TAPA, supplemented with established experimental protocols for its synthesis and characterization.

Molecular Structure and Geometry

The structure of this compound features a central tertiary amine nitrogen atom bonded to three 4-aminophenyl substituents. This arrangement imparts a distinctive non-planar, propeller-like conformation. The central nitrogen atom and its three bonded carbon atoms are nearly coplanar, a result of the delocalization of the nitrogen's lone pair of electrons across the aromatic rings.[1] This electronic delocalization is also responsible for the molecule's notable photophysical and nonlinear optical properties.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of TAPA is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5981-09-9 | [4][5][6][7] |

| Molecular Formula | C₁₈H₁₈N₄ | [3][4][5][6] |

| Molecular Weight | 290.37 g/mol | [5][7] |

| Appearance | Yellow Crystalline Solid | [3][6] |

| Melting Point | 230 °C | [3][6][7] |

| IUPAC Name | N¹,N¹-bis(4-aminophenyl)benzene-1,4-diamine | [7] |

| Solubility | Soluble in DMSO, DMF; Insoluble in methanol (B129727) & water | [6] |

Structural Parameters

Computational studies using Density Functional Theory (DFT) have been employed to elucidate the precise geometry of the TAPA molecule. These calculations provide valuable insights into bond lengths and angles that define its three-dimensional shape.

| Parameter | Value (DFT Calculation) | Description |

| Central C-N Bond Length | 1.42 Å | The bond length between the central nitrogen and the phenyl ring carbons.[1] |

| Central C-N-C Bond Angle | 120° | The angle between the three phenyl rings attached to the central nitrogen, indicating a nearly planar trigonal geometry around the nitrogen.[1] |

| Typical Amine C-N Bond Length | ~1.47 pm | For comparison, the C-N bonds in non-conjugated amines are typically around 147 pm (1.47 Å).[8] |

Molecular Symmetry

This compound is a highly symmetric molecule, a key characteristic that makes it a fundamental building block for constructing ordered porous materials like COFs.[1][3] The molecule possesses a three-fold rotational symmetry axis (C₃) that passes through the central nitrogen atom, perpendicular to the plane formed by the central nitrogen and its three adjacent carbon atoms. This C₃ symmetry means that rotating the molecule by 120° around this axis results in an indistinguishable orientation. Due to the propeller-like twist of the phenyl rings, the molecule typically belongs to the C₃ point group .

Caption: C₃ rotational symmetry axis of this compound.

Experimental Protocols

The most common and well-documented synthesis of TAPA is a reliable two-step process that begins with commercially available nitro-aromatic precursors.[1]

Step 1: Synthesis of Tris(4-nitrophenyl)amine (B15934) (TNPA)

This step involves a nucleophilic aromatic substitution reaction.

-

Reactants : 4-nitroaniline (B120555) and 4-fluoronitrobenzene.[9]

-

Procedure :

-

Dissolve 4-nitroaniline and 4-fluoronitrobenzene in a suitable solvent in the presence of a base like potassium carbonate.[9]

-

Heat the reaction mixture to allow the nucleophilic substitution to proceed.

-

After the reaction is complete, pour the mixture onto crushed ice.[9]

-

Neutralize the mixture with a dilute acid solution (e.g., 1 M HCl) to precipitate the product.[9]

-

Filter the resulting yellow-to-orange solid and wash it with a solvent like warm ethanol (B145695) to purify the tris(4-nitrophenyl)amine (TNPA) intermediate.[9]

-

Step 2: Reduction of TNPA to this compound (TAPA)

This step involves the reduction of the three nitro groups to primary amine groups.

-

Reactants : Tris(4-nitrophenyl)amine (TNPA), Hydrazine (B178648) Hydrate (B1144303), Palladium on activated charcoal (Pd/C) catalyst.[9]

-

Procedure :

-

Dissolve the TNPA intermediate in dry, distilled ethanol.[9]

-

Add a catalytic amount of palladium on activated charcoal (Pd/C).[9]

-

Slowly add hydrazine hydrate solution to the mixture.[9]

-

Reflux the reaction mixture for an extended period (e.g., 48 hours) until the reduction is complete.[9]

-

After completion, remove the Pd/C catalyst by hot filtration.[9]

-

Remove the excess ethanol under reduced pressure to yield the final product, this compound (TAPA).[9]

-

Caption: Synthetic workflow for this compound (TAPA).

Applications in Research and Development

The rigid, C₃-symmetric, and functional nature of TAPA makes it an invaluable precursor in several advanced applications:

-

Covalent Organic Frameworks (COFs) : TAPA serves as a trigonal node for the synthesis of highly crystalline and porous COFs through reactions like Schiff-base condensation.[1] These materials are explored for gas separation, catalysis, and sensing.[1][10][11]

-

Organic Electronics : The triphenylamine core provides excellent hole-transporting capabilities, making TAPA and its derivatives suitable for use in organic light-emitting diodes (OLEDs), semiconductor thin films, and electrochromic devices.[1][10][11]

-

Drug Development : As a versatile scaffold, TAPA's structure can be functionalized to create complex molecules, serving as a building block in the synthesis of new therapeutic agents.[12]

Conclusion

This compound is a molecule of significant structural and chemical importance. Its well-defined C₃ symmetry, propeller-like geometry, and trifunctional reactivity provide a robust platform for the rational design of advanced materials and complex organic molecules. The established two-step synthesis offers a reliable pathway to access this key building block for a wide range of applications, from materials science to pharmaceutical development. A thorough understanding of its molecular structure and symmetry is critical for harnessing its full potential in these fields.

References

- 1. This compound|TAPA Reagent|CAS 5981-09-9 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound|5981-09-9 - MOLBASE Encyclopedia [m.molbase.com]

- 4. chemscene.com [chemscene.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | 5981-09-9 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Four-State Electrochromism in this compound- terephthalaldehyde-based Covalent Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Core Synthesis Routes of Tris(4-aminophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Tris(4-aminophenyl)amine (TAPA) is a crucial building block in materials science and organic electronics, primarily utilized in the synthesis of covalent organic frameworks (COFs), porous polymers, and as a hole-transporting material.[1][2] Its unique C₃-symmetric structure, composed of a central triphenylamine (B166846) core with three peripheral amino groups, imparts desirable properties such as planarity and helicity, making it a valuable precursor for hyperbranched, high-performance structures.[1] This guide details the fundamental and most widely employed synthesis routes for TAPA, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Primary Synthesis Route: A Two-Step Nucleophilic Substitution and Reduction Pathway

The most established and reliable method for synthesizing this compound involves a two-step process.[1][3] This route begins with the synthesis of the intermediate, Tris(4-nitrophenyl)amine (TNPA), which is subsequently reduced to the final TAPA product. This pathway is favored due to the ready availability of the starting materials and its consistent yields.[1]

Step 1: Synthesis of Tris(4-nitrophenyl)amine (TNPA)

The initial step is a nucleophilic aromatic substitution reaction.[1][3] Specifically, it involves the reaction of 4-nitroaniline (B120555) with 1-fluoro-4-nitrobenzene (B44160) in the presence of a base.

Experimental Protocol:

A detailed experimental procedure for the synthesis of TNPA is as follows:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, 4-nitroaniline (1.0 equivalent) and potassium carbonate (K₂CO₃, 2.3 equivalents) are stirred in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature for 6 hours.[3]

-

1-fluoro-4-nitrobenzene (2.2 equivalents) is then added dropwise to the mixture.[3]

-

The reaction mixture is heated to 120 °C and refluxed for 48 hours.[3]

-

Upon completion, the reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of the product.[3]

-

The resulting solid is filtered, washed with warm ethanol (B145695), and dried to yield Tris(4-nitrophenyl)amine.[3] A neutralization step with dilute HCl (1 M) may be performed until a yellow to orange precipitate appears.[3]

Step 2: Reduction of Tris(4-nitrophenyl)amine (TNPA) to this compound (TAPA)

The second and final step involves the reduction of the three nitro groups of TNPA to primary amine groups to form TAPA.[1] A common method for this reduction is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on activated charcoal (Pd/C) catalyst.[3]

Experimental Protocol:

A detailed experimental procedure for the reduction of TNPA to TAPA is as follows:

-

Tris(4-nitrophenyl)amine (1.0 equivalent) is dissolved in dry distilled ethanol in a reaction vessel.[3]

-

Palladium on activated charcoal (Pd/C) is added to the solution.[3]

-

After approximately 1 hour, hydrazine hydrate solution (33.0 equivalents) is added slowly to the mixture.[3]

-

The reaction mixture is then refluxed for 48 hours.[3]

-

Upon completion of the reaction, the palladium on charcoal is removed by hot filtration.[3]

-

The excess ethanol is removed under reduced pressure to yield light gray crystals of this compound.[3]

-

The product is filtered, rinsed with distilled water, and dried.[3]

An alternative reduction method utilizes homogenous silver nanoparticles (AgNPs) as a catalyst and sodium borohydride (B1222165) (NaBH₄) as a hydrogen donor at ambient temperature.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the primary two-step synthesis of this compound.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield |

| 1. Synthesis of TNPA | 4-nitroaniline, 1-fluoro-4-nitrobenzene | K₂CO₃ | DMSO | 120 °C | 48 h | 77%[3] |

| 2. Reduction to TAPA | Tris(4-nitrophenyl)amine | Hydrazine hydrate, Pd/C | Ethanol | Reflux | 48 h | Quantitative[3] |

Alternative Synthesis Strategies

While the nitration-reduction pathway is the most common, other synthetic strategies have been explored, primarily leveraging modern cross-coupling reactions. These methods can potentially offer milder reaction conditions or bypass the need for a nitro-intermediate.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.[5][6][7][8][9] In principle, TAPA could be synthesized by coupling a tri-halogenated benzene (B151609) derivative with an aminophenyl source, or by coupling a tri-aminated core with a halogenated aniline (B41778) derivative. This method is known for its broad substrate scope and functional group tolerance.[5]

-

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming aryl amines.[10][11][12][13][14] The synthesis of TAPA via an Ullmann-type reaction would likely involve the coupling of an aniline with a di-iodinated or di-brominated aniline derivative in the presence of a copper catalyst, often at elevated temperatures.[10]

Visualizing the Core Synthesis Pathway

The following diagrams illustrate the logical flow of the primary synthesis route for this compound.

Caption: Synthesis of Tris(4-nitrophenyl)amine (TNPA).

Caption: Reduction of TNPA to this compound (TAPA).

References

- 1. This compound|TAPA Reagent|CAS 5981-09-9 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. research.rug.nl [research.rug.nl]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resource.aminer.org [resource.aminer.org]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Solubility Profile of Tris(4-aminophenyl)amine in Common Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tris(4-aminophenyl)amine (TAPA), a vital building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and polyimides. Understanding the solubility of TAPA is crucial for its application in synthesis, purification, and formulation development.

While precise quantitative solubility data for this compound in various solvents is not extensively available in published literature, this guide consolidates the existing qualitative information and presents a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Overview

This compound is a crystalline solid with a melting point of approximately 230°C.[1][2] Its molecular structure, featuring a central triphenylamine (B166846) core with three peripheral amino groups, dictates its solubility behavior. The presence of these polar amino groups suggests potential solubility in polar solvents.

Based on available information, the qualitative solubility profile of this compound is as follows:

-

Soluble in:

-

Slightly Soluble in:

-

Insoluble in:

-

Potentially Soluble in:

-

Chloroform[5]

-

The solubility in polar aprotic solvents like DMSO and DMF can be attributed to the favorable dipole-dipole interactions between the solvent and the polar amine functional groups of TAPA. The insolubility in methanol, a protic solvent, may be due to the solvent's strong hydrogen bonding network, which is not easily disrupted by the larger TAPA molecule.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common solvents (e.g., in g/L or mol/L) has not been reported. The following table is presented as a template for researchers to populate with experimentally determined values. The qualitative descriptions are based on available data.

| Solvent | Classification | Formula | Polarity Index | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | 7.2 | Soluble[1] | Data not available |

| Dimethylformamide (DMF) | Polar Aprotic | C₃H₇NO | 6.4 | Soluble[1] | Data not available |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | C₅H₉NO | 6.7 | Likely Soluble | Data not available |

| Chloroform | Nonpolar | CHCl₃ | 4.1 | Potentially Soluble[5] | Data not available |

| Tetrahydrofuran (THF) | Polar Aprotic | C₄H₈O | 4.0 | To be determined | Data not available |

| Acetone | Polar Aprotic | C₃H₆O | 5.1 | To be determined | Data not available |

| Toluene | Nonpolar | C₇H₈ | 2.4 | Likely Insoluble | Data not available |

| Methanol | Polar Protic | CH₄O | 5.1 | Insoluble[1] | Data not available |

| Water | Polar Protic | H₂O | 10.2 | Slightly Soluble[1][3][4] | Data not available |

Note: The "Likely Soluble" and "Likely Insoluble" estimations are based on the general principle of "like dissolves like" and the known solubility in other polar aprotic and nonpolar solvents, respectively.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following detailed experimental protocol, based on the isothermal shake-flask method, is provided for researchers to determine the solubility of this compound in various solvents.

3.1. Materials and Equipment

-

This compound (high purity, >98%)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Screw-capped vials or flasks

-

Syringe filters (0.45 µm, solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) system (optional, for concentration analysis)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or using a rotary evaporator at a temperature well below the boiling point of the solvent and the melting point of TAPA.

-

Once the solvent is removed, place the flask in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (mass of dissolved TAPA in g / volume of solvent in mL) x 100

-

-

The solubility can also be expressed in other units such as molarity (mol/L).

-

3.3. Alternative Analysis (HPLC Method)

For a more precise determination, especially for sparingly soluble systems, the concentration of the filtered saturated solution can be determined using a calibrated HPLC method.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known factor to fall within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While qualitative data indicates that this compound is soluble in polar aprotic solvents like DMSO and DMF, there is a notable absence of quantitative solubility data in the scientific literature. This technical guide provides a framework for understanding the solubility profile of TAPA and offers a detailed experimental protocol to enable researchers to generate the precise quantitative data necessary for their work in drug development and materials science. The provided workflow and methodologies will ensure the generation of reliable and reproducible solubility data.

References

An In-depth Technical Guide to the Photophysical and Fluorescent Properties of TAPA

A note on nomenclature: The acronym "TAPA" can refer to several different chemical compounds. This guide focuses on Tris(4-(diethylamino)phenyl)amine , often abbreviated as TDAPA , a triphenylamine (B166846) derivative known for its interesting photophysical and fluorescent properties. This focus is chosen due to its relevance in materials science and potential applications in drug development as a fluorescent probe. Other compounds, such as 1,3,5-triazine-2,4,6-triamine (B14427507) (melamine), are also sometimes referred to as TAPA but are outside the scope of this document.

This technical guide provides a comprehensive overview of the core photophysical and fluorescent properties of Tris(4-(diethylamino)phenyl)amine (TDAPA). It is intended for researchers, scientists, and drug development professionals who wish to understand and utilize the unique optical characteristics of this molecule.

Photophysical Properties of Tris(4-(diethylamino)phenyl)amine (TDAPA)

The photophysical properties of TDAPA are highly sensitive to its environment, particularly the polarity of the solvent. This solvatochromism is a key feature of the molecule. The following tables summarize the quantitative data for the absorption and emission maxima of TDAPA in various solvents.[1]

Table 1: UV-Vis Absorption and Photoluminescence Maxima of TDAPA in Various Solvents [1]

| Solvent | Type | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |

| Toluene | Non-polar | 326 | 450 | 124 |

| Chloroform | Non-polar | 281.8, 318, 404 | 535 | 131 (from 404 nm) |

| Acetone (B3395972) | Aprotic Polar | 260, 317 | 464 | 147 (from 317 nm) |

| Acetonitrile | Aprotic Polar | 259, 316 | 468 | 152 (from 316 nm) |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | 263.7, 320 | 447 | 127 (from 320 nm) |

| Methanol | Protic Polar | 210, 260, 310 | 464 | 154 (from 310 nm) |

| Ethanol | Protic Polar | 207, 254, 316 | 450 | 134 (from 316 nm) |

Table 2: Illustrative Fluorescence Quantum Yield and Lifetime of a Triphenylamine Derivative

| Solvent System | Fluorescence Quantum Yield (Φ_F) |

| Pure DMF | 0.031 |

| DMF/Water (1:1 v/v) | - (Fluorescence decreases) |

The fluorescence quantum yield of another triphenylamine derivative increased from 0.02 to 0.23 upon reaction with a specific analyte, showcasing its potential as a fluorescent probe.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the photophysical and fluorescent properties of TDAPA.

2.1. UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectra of TDAPA in various solvents to determine its absorption maxima (λ_abs).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of TDAPA in a high-purity solvent (e.g., spectroscopic grade acetone or DMF) at a concentration of approximately 1 x 10⁻³ M.

-

From the stock solution, prepare a series of dilutions in the desired solvents to obtain concentrations in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M. The final absorbance should ideally be between 0.1 and 1.0.

-

-

Measurement Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Fill a pair of matched quartz cuvettes with the blank solvent. Place one in the reference beam path and the other in the sample beam path.

-

Run a baseline correction over the desired wavelength range (e.g., 200-800 nm).

-

Replace the blank solvent in the sample cuvette with the TDAPA solution.

-

Record the absorption spectrum of the sample.

-

Identify the wavelength(s) of maximum absorbance (λ_abs).

-

2.2. Fluorescence Spectroscopy

This protocol describes the measurement of excitation and emission spectra of TDAPA to determine its emission maxima (λ_em).

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

-

Sample Preparation:

-

Prepare solutions of TDAPA in the desired solvents at concentrations that result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. This typically corresponds to concentrations in the micromolar range.

-

-

Measurement of Emission Spectrum:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Place a cuvette containing the blank solvent in the sample holder and record a solvent blank spectrum.

-

Replace the blank with the TDAPA solution.

-

Set the excitation monochromator to the absorption maximum (λ_abs) of TDAPA.

-

Scan the emission monochromator over a wavelength range starting from about 10 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.

-

Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

-

Identify the wavelength of maximum fluorescence intensity (λ_em).

-

-

Measurement of Excitation Spectrum:

-

Set the emission monochromator to the emission maximum (λ_em) of TDAPA.

-

Scan the excitation monochromator over a range of wavelengths that covers the absorption spectrum of the sample.

-

The resulting excitation spectrum should be similar in shape to the absorption spectrum.

-

2.3. Determination of Fluorescence Quantum Yield (Φ_F)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

-

Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

-

Materials:

-

TDAPA (test sample)

-

Fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

-

High-purity solvents.

-

-

Procedure:

-

Prepare a series of solutions of both the test sample and the standard in the same solvent (if possible) with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the test sample (Φ_x) using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_x and n_st are the refractive indices of the sample and standard solutions, respectively (this term is 1 if the same solvent is used for both).

-

-

2.4. Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., PMT or single-photon avalanche diode), and timing electronics.

-

Procedure:

-

Prepare a dilute solution of TDAPA with an absorbance of < 0.1 at the excitation wavelength.

-

Excite the sample with the pulsed light source.

-

The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon.

-

This process is repeated many times, and the data is compiled into a histogram of photon counts versus time.

-

Record an instrument response function (IRF) using a scattering solution (e.g., Ludox) in place of the sample.

-

The fluorescence decay curve is then fitted to an exponential decay model, deconvoluted with the IRF, to determine the fluorescence lifetime (τ).

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the study of the photophysical properties of TDAPA.

Caption: Workflow for a solvatochromism study of TDAPA.

Caption: Jablonski diagram illustrating the photophysical processes of TDAPA.

References

Understanding the Nonlinear Optical Properties of Tris(4-aminophenyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-aminophenyl)amine (TAPA), a C3-symmetric molecule, is a significant building block in materials science, particularly for the development of materials with exceptional nonlinear optical (NLO) properties.[1][2][3] Its unique propeller-like structure, featuring a central nitrogen atom as an electron donor and an extended π-conjugated system, provides the foundation for significant second- and third-order NLO activity.[2] This technical guide delves into the core concepts of TAPA's NLO properties, methodologies for their characterization, and the structure-property relationships that govern its potential in photonics and optoelectronics. While direct quantitative NLO data for unsubstituted TAPA is not extensively available in the reviewed literature, this guide leverages data from closely related triphenylamine (B166846) derivatives to provide a comprehensive understanding of its potential.

Introduction to this compound and its NLO Potential

This compound, with the chemical formula C18H18N4, is a trifunctional amine that has garnered considerable interest for its role in creating advanced materials such as Covalent Organic Frameworks (COFs) and other polymers.[2][4] Its molecular architecture is inherently suited for NLO applications. The central triphenylamine core acts as a potent electron-donating group, and the three phenyl arms provide a conjugated pathway for charge transfer, a key requirement for high NLO response.[5] The C3 symmetry of TAPA is particularly advantageous for second-order NLO applications.[2]

The interest in organic NLO materials like TAPA and its derivatives stems from their potential advantages over inorganic counterparts, including large NLO coefficients, fast response times, and the ability to tailor their properties through molecular engineering.[5][6] These characteristics make them promising candidates for applications in optical switching, frequency conversion, and optical data storage.[2]

Diagram 1: Molecular Structure of this compound (TAPA)

A schematic of the TAPA molecule, highlighting the central nitrogen and three aminophenyl arms.

Fundamentals of Nonlinear Optics

Nonlinear optics describes the behavior of light in a material where the dielectric polarization P responds nonlinearly to the electric field E of the light. This is typically observed at high light intensities, such as those from lasers. The polarization can be expressed as a power series:

P = ε₀(χ⁽¹⁾E + χ⁽²⁾E ² + χ⁽³⁾E ³ + ...)

where:

-

ε₀ is the permittivity of free space.

-

χ⁽¹⁾ is the linear susceptibility, responsible for linear optical phenomena like refraction and absorption.

-

χ⁽²⁾ is the second-order nonlinear optical susceptibility, which gives rise to effects like second-harmonic generation (SHG) and sum-frequency generation. Materials must be non-centrosymmetric to exhibit a non-zero χ⁽²⁾.

-

χ⁽³⁾ is the third-order nonlinear optical susceptibility, responsible for phenomena such as third-harmonic generation (THG), four-wave mixing, and the optical Kerr effect.

At the molecular level, the NLO response is described by the molecular hyperpolarizabilities:

-

β , the first hyperpolarizability (or second-order hyperpolarizability), is the microscopic origin of χ⁽²⁾.

-

γ , the second hyperpolarizability (or third-order hyperpolarizability), is the microscopic origin of χ⁽³⁾.

A common strategy to enhance NLO properties in organic molecules is the Donor-π-Acceptor (D-π-A) architecture. In this design, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. TAPA serves as an excellent core for creating multi-branched D-π-A systems.

Diagram 2: Donor-π-Acceptor (D-π-A) Concept with TAPA Core

Illustrates the charge transfer pathway in a D-π-A system utilizing the TAPA core.

Experimental Protocols for NLO Characterization

Several experimental techniques are employed to measure the NLO properties of materials. The most common for third-order NLO materials are the Z-scan technique and for second-order NLO materials, Hyper-Rayleigh Scattering.

Z-Scan Technique

The Z-scan method is a simple and effective single-beam technique for measuring the magnitude and sign of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Methodology:

-

A single Gaussian laser beam is focused using a lens.

-

The sample is translated along the beam axis (the z-axis) through the focal point.

-

The transmitted light is measured by a detector in the far field.

-

The measurement is performed in two configurations:

-

Closed-aperture Z-scan: An aperture is placed before the detector to measure the changes in the beam's divergence, which is related to the nonlinear refraction (n₂). A pre-focal peak followed by a post-focal valley in transmittance indicates a negative n₂ (self-defocusing), while a valley-peak configuration indicates a positive n₂ (self-focusing).

-

Open-aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. This configuration is insensitive to beam divergence changes and measures the nonlinear absorption (β). A decrease in transmittance at the focus indicates two-photon absorption or reverse saturable absorption.

-

Diagram 3: Z-Scan Experimental Workflow

A generalized workflow for determining third-order NLO properties using the Z-scan technique.

Hyper-Rayleigh Scattering (HRS)

Hyper-Rayleigh Scattering is a technique used to determine the first hyperpolarizability (β) of molecules in solution. Unlike Electric-Field-Induced Second-Harmonic Generation (EFISH), HRS does not require an external electric field to break the centrosymmetry of an isotropic solution, making it suitable for a wider range of molecules, including nonpolar ones.

Methodology:

-

A high-intensity laser beam is focused onto a solution of the sample.

-

The scattered light at twice the incident frequency (the second harmonic) is collected, typically at a 90° angle to the incident beam.

-

The intensity of the second-harmonic scattered light (I₂ω) is proportional to the square of the incident light intensity (Iω) and to the concentration of the scattering molecules.

-

By measuring the HRS signal as a function of solute concentration and comparing it to a reference solvent with a known β value, the hyperpolarizability of the solute can be determined.

NLO Properties of Triphenylamine Derivatives

While quantitative NLO data for unsubstituted TAPA is scarce in the literature, numerous studies have explored the NLO properties of its derivatives. These studies demonstrate how the TAPA core can be functionalized to create potent NLO materials. The following tables summarize representative data for various triphenylamine-based molecules to illustrate structure-property relationships.

Table 1: Second-Order NLO Properties of Selected Triphenylamine Derivatives

| Compound | Structure (Simplified) | β (10⁻³⁰ esu) | Measurement Technique | Reference |

| TPA-based Chromophore S3 | TPA-Pyrrole-Acceptor | 189455 x 10⁻³ | DFT Calculation | [7] |

| TPA-based Dye | TPA-π-bridge-Acceptor | Increases with π-conjugation length | DFT Calculation | [5] |

| Phenylamine-Indandione | TPA-Indandione | QC calculations suggest high β | HRS (experimental challenges noted) | [8] |

Note: The extremely large calculated value for S3 highlights the significant enhancement of NLO properties with appropriate donor-acceptor functionalization.

Table 2: Third-Order NLO Properties (Two-Photon Absorption) of Selected Triphenylamine Derivatives

| Compound | Structure (Simplified) | σ₂ (GM) | Wavelength (nm) | Measurement Technique | Reference |

| Tripodal TPA-Cyano | TPA-(π-linker-CN)₃ | 760 | 830 | Two-Photon Excited Fluorescence | [9] |

| TPA-Benzothiazole | TPA-(Benzothiazole-EWG)₃ | High TPA cross-sections reported | Not specified | Not specified | |

| TPA-Porphyrin Dendrimer | TPA connector to Porphyrin | 1200 | ~800-900 | Two-Photon Excited Fluorescence | [10] |

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. These values demonstrate the excellent two-photon absorption cross-sections achievable with TAPA-based architectures.

Structure-Property Relationships

The NLO response of TAPA-based molecules is governed by several key structural factors:

-

Strength of Donor and Acceptor Groups: Stronger electron-donating and accepting groups generally lead to larger hyperpolarizabilities due to increased intramolecular charge transfer.[5]

-

Nature and Length of the π-Conjugated Bridge: The efficiency of charge transfer is highly dependent on the π-bridge. Longer conjugation lengths and more planar structures typically enhance the NLO response.[5] The choice of moieties within the bridge (e.g., phenyl, furan, pyrrole) can significantly tune the NLO properties.[7]

-

Molecular Symmetry and Dimensionality: For second-order NLO properties, a non-centrosymmetric charge distribution is crucial. For third-order properties, extending the conjugation in two or three dimensions, as in star-shaped molecules with a TAPA core, can lead to a significant enhancement of the NLO response.

Synthesis of this compound

A common and well-documented method for synthesizing TAPA involves a two-step process:

-

Nitration: Starting from a suitable precursor, nitro groups are introduced to form tris(4-nitrophenyl)amine.

-

Reduction: The nitro groups are then reduced to amino groups to yield this compound.

Alternative synthetic routes that bypass the nitro-intermediate have also been developed.[2]

Conclusion and Future Outlook

This compound is a cornerstone molecule for the design of advanced organic nonlinear optical materials. Its inherent electronic and structural properties make it an ideal platform for creating molecules with large second- and third-order NLO responses. While direct experimental and theoretical data on the NLO properties of unsubstituted TAPA are not widely reported, the extensive research on its derivatives clearly demonstrates its immense potential.

Future research should focus on the precise experimental determination of the first and second hyperpolarizabilities of TAPA to establish a baseline for theoretical and experimental comparisons. Furthermore, the continued exploration of novel donor and acceptor groups to functionalize the TAPA core will undoubtedly lead to the development of next-generation materials for a wide range of applications in photonics, optoelectronics, and potentially in biomedical fields such as two-photon imaging and photodynamic therapy. The versatility of TAPA ensures its continued importance in the advancement of materials science.

References

- 1. Linear and nonlinear optical spectroscopic characterisation of triphenylamine and 1,2,3-tris(3-methylphenylphenylamino)benzene - University of Regensburg Publication Server [epub.uni-regensburg.de]

- 2. This compound|TAPA Reagent|CAS 5981-09-9 [benchchem.com]

- 3. This compound|5981-09-9 - MOLBASE Encyclopedia [m.molbase.com]

- 4. nbinno.com [nbinno.com]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. assets.cureusjournals.com [assets.cureusjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Tris(4-aminophenyl)amine material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and analytical methodologies associated with Tris(4-aminophenyl)amine. The information is intended to support researchers and professionals in the safe and effective handling and application of this compound in laboratory and development settings.

Material Safety and Physical Properties

This compound is a yellow crystalline solid that serves as a versatile building block in the synthesis of advanced materials, including covalent organic frameworks (COFs) and polyimides. A thorough understanding of its material safety data sheet (MSDS) is crucial for safe handling.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to adhere to the following safety precautions:

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[1] Recommended storage is in a cool, dark place, preferably under an inert gas atmosphere.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 5981-09-9 |

| Molecular Formula | C₁₈H₁₈N₄ |

| Molecular Weight | 290.36 g/mol |

| Appearance | Yellow Crystalline Solid |

| Melting Point | 230 °C |

| Boiling Point | 571.3 °C at 760 mmHg |

| Density | 1.276 g/cm³ |

| Flash Point | 294.1 °C |

| Solubility | Soluble in DMSO, DMF; Insoluble in methanol (B129727) & water |

Data sourced from multiple references.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and application of this compound.

Synthesis of this compound

A common method for synthesizing this compound involves a two-step process starting from the reduction of a nitro-aromatic precursor.

Step 1: Synthesis of Tris(4-nitrophenyl)amine (TNPA)

-

A nucleophilic aromatic substitution reaction is carried out.

-

The reaction mixture is poured onto crushed ice upon completion.

-

A dilute HCl (1 M) solution is used to neutralize the reaction, leading to the precipitation of a yellow to orange solid.

-

The solid is filtered and washed with warm ethanol (B145695) to yield Tris(4-nitrophenyl)amine (TNPA).

Step 2: Reduction of TNPA to this compound (TAPA)

-

Tris(4-nitrophenyl)amine (2.0 g, 5.3 mmol) is dissolved in 100 mL of dry distilled ethanol.

-

Palladium on activated charcoal (0.02 g) is added to the solution.

-

After one hour, hydrazine (B178648) hydrate (B1144303) solution (7 mL, 175.0 mmol) is added slowly.

-

The mixture is refluxed for 48 hours.

-

After the reaction is complete, the palladium charcoal is removed by hot filtration.

-

Excess ethanol is removed under reduced pressure.

-

The resulting product is light gray crystals of this compound (TAPA), which are then filtered, rinsed with distilled water, and dried.[4]

Synthesis of this compound-based Polyimide (TP)

-

This compound (TAPA) (290 mg, 1.0 mmol) and pyromellitic dianhydride (PMDA) (327 mg, 1.5 mmol) are mixed uniformly in an agate mortar.

-

The uniform mixture is placed in a porcelain crucible with a loosely covered lid.

-

The crucible is heated to 300 °C at a heating rate of 10 °C/min in a furnace for 4 hours.

-

The resulting solid is ground into a powder.[4]

Analytical Methodologies

A variety of analytical techniques are employed to characterize this compound and materials derived from it.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups. For this compound, characteristic peaks are observed at approximately 3405 cm⁻¹ and 3330 cm⁻¹ (N-H stretching of primary amine), 1615 cm⁻¹ (C=C stretching), and 1500 cm⁻¹ (C-C bending of the aromatic ring).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure. In ¹H NMR (DMSO-d₆), characteristic peaks for the aromatic protons and the amine protons are observed.[1] Solid-state ¹³C NMR can also be used to confirm the formation of polymers from TAPA.[4]

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of materials. For polyimides derived from this compound, decomposition typically begins at temperatures above 450 °C under a nitrogen atmosphere.

X-ray Diffraction (XRD)

-

Powder X-ray Diffraction (PXRD): This technique is used to determine the crystallinity of this compound and its derivatives, such as covalent organic frameworks.

Visualized Workflows and Pathways

The following diagrams illustrate key processes and relationships related to this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Tris(4-aminophenyl)amine-Based Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities.[1] The synthesis of COFs through the Schiff base condensation of multitopic amines and aldehydes results in robust imine linkages, leading to materials with high thermal and chemical stability.[2] This document provides detailed protocols for the synthesis of COFs using Tris(4-aminophenyl)amine (TAPA) as a trivalent amine linker and various aldehyde linkers. Additionally, it outlines their application in drug delivery, complete with experimental procedures and characterization data. The use of TAPA as a C₃-symmetric building block is fundamental to the construction of these porous polymers.[3]

Synthesis of TAPA-Based Covalent Organic Frameworks

The general method for synthesizing TAPA-based COFs is through a solvothermal process. This involves the condensation reaction between TAPA and an aldehyde linker in a sealed vessel under elevated temperatures. Acetic acid is commonly used as a catalyst to facilitate the reversible imine bond formation, which is crucial for the error-correction process that leads to a crystalline framework.[1][3]

Protocol 1: Solvothermal Synthesis of TAPA-PDA COF

This protocol describes the synthesis of a 2D imine-linked COF from this compound (TAPA) and terephthalaldehyde (B141574) (PDA).

Materials:

-

This compound (TAPA)

-

Terephthalaldehyde (PDA)

-

6 M Acetic Acid

-

Tetrahydrofuran (B95107) (THF)

Procedure:

-

In a Pyrex tube, combine this compound (TAPA) and terephthalaldehyde (PDA) in a 2:3 molar ratio.[2]

-

Add a solvent mixture of 1,4-dioxane and mesitylene in a 1:1 volume ratio.[2]

-

To the mixture, add a 6 M aqueous solution of acetic acid. The total volume should be sufficient to create a slurry.[2]

-

Seal the tube under vacuum after subjecting it to three freeze-pump-thaw cycles.

-

Heat the sealed tube in an oven at 120 °C for 3 days.[2]

-

After cooling to room temperature, collect the solid precipitate by filtration.

-

Wash the collected solid sequentially with acetone and tetrahydrofuran (THF).[2]

-

Purify the crude product by Soxhlet extraction with THF for 24 hours to remove unreacted monomers.[2]

-

Dry the purified TAPA-PDA COF powder under vacuum at 150 °C overnight.[2]

Protocol 2: Synthesis of TAPA-TFPA COF Aerogel

This protocol details the synthesis of a COF aerogel from this compound (TAPA) and tris(4-formylphenyl)amine (B39881) (TFPA).

Materials:

-

This compound (TAPA)

-

Tris(4-formylphenyl)amine (TFPA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

6 M Acetic Acid

-

Tetrahydrofuran (THF)

-

Acetone

-

1,4-Dioxane

-

Mesitylene

Procedure:

-

In a vial, dissolve a stoichiometric ratio of TAPA and TFPA in DMSO with the aid of sonication until a clear solution is formed.[3]

-

Add 6 M acetic acid as a catalyst, which should induce gelation within a minute.[3]

-

Incubate the resulting wet gel at 80 °C for 12 hours to complete the reaction.[3]

-

Immerse the gel sequentially in THF, acetone, and ethanol to remove impurities.[3]

-

For amorphous gels, reactivate by placing them in a mixture of dioxane and mesitylene, followed by solvent exchange.[3]

-

Dry the gel using supercritical CO2 to obtain the final COF aerogel.[3]

Characterization of TAPA-Based COFs

The synthesized COFs should be thoroughly characterized to confirm their structure, porosity, and stability.

| Characterization Technique | Purpose | Expected Outcome |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and determine the crystal structure. | Sharp diffraction peaks indicating a well-ordered crystalline structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the formation of imine bonds and the consumption of amine and aldehyde groups. | Appearance of a characteristic C=N stretching peak and disappearance of N-H and C=O stretching peaks. |

| Nitrogen Adsorption-Desorption Analysis | To determine the surface area, pore volume, and pore size distribution. | Type IV isotherm for mesoporous materials, with a high BET surface area. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the COF. | High decomposition temperature, typically above 400 °C for imine-linked COFs.[2] |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To observe the morphology and particle size of the COF. | Images revealing the shape and size of the COF particles. |

Quantitative Data of TAPA-Based COFs

The following table summarizes the key quantitative data for COFs synthesized using this compound and various aldehyde linkers.

| COF Name | Aldehyde Linker | BET Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) | Thermal Stability (°C) |

| TAPA-PDA | Terephthalaldehyde | ~1195 | ~0.97 | - | >400 |

| TAPA-TFPA Aerogel | Tris(4-formylphenyl)amine | 186 | - | - | - |

| BTMA-TAPA-COF | - | - | - | - | - |

| TFPA-TAPA-COF | Tris(4-formylphenyl)amine | - | - | - | - |

Application in Drug Delivery

The inherent porosity and potential for functionalization make TAPA-based COFs promising candidates for drug delivery systems. Their high surface area allows for significant drug loading, and the tunable pore size can be used to control the release kinetics of therapeutic agents.[2][4]

Protocol 3: Loading of 5-Fluorouracil (5-FU) into a TAPA-Based COF

This protocol describes a general procedure for loading the anticancer drug 5-Fluorouracil (5-FU) into a TAPA-based COF.

Materials:

-

Synthesized TAPA-based COF (e.g., TAPA-PDA)

-

5-Fluorouracil (5-FU)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Suspend 100 mg of the COF in a 0.1 M solution of 5-FU in hexane (20 mL).[5]

-

Stir the suspension for 3 hours at room temperature, ensuring the container is sealed to prevent solvent evaporation.[5]

-

Collect the drug-loaded COF by vacuum filtration.

-

Wash the collected solid with fresh hexane to remove any surface-adsorbed drug.

-

Dry the 5-FU loaded COF at room temperature.

-

Determine the drug loading capacity using Thermogravimetric Analysis (TGA) by comparing the weight loss profile of the loaded and unloaded COF.

Protocol 4: In Vitro Drug Release Study

This protocol outlines the procedure for studying the in vitro release of 5-FU from the COF.

Procedure:

-

Place 20 mg of the 5-FU loaded COF in a vial containing 2 mL of PBS (pH 7.4).[5]

-

Incubate the vial at 37 °C.

-

At predetermined time intervals, withdraw the PBS and replace it with 2 mL of fresh PBS.[5]

-

Determine the concentration of 5-FU in the withdrawn PBS using UV-Vis spectrophotometry by measuring the absorbance at its λmax and using a pre-established calibration curve.

-

Calculate the cumulative percentage of drug released over time.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of the COF and the drug-loaded COF using an MTT assay.[5]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

DMEM medium with 10% fetal bovine serum

-

COF and drug-loaded COF samples

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of approximately 6x10³ cells per well and incubate for 24 hours.[5]

-

Treat the cells with varying concentrations of the COF and drug-loaded COF (e.g., 50 to 200 µg/mL) and incubate for 48 hours.[5]

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.

Quantitative Data for Drug Delivery Applications

| COF System | Drug | Drug Loading Capacity | Release Conditions | Key Findings |

| DF-TAPB-COF | 5-Fluorouracil (5-FU) | Up to 69% | PBS (pH 7.4), 37 °C | Efficient drug release in a simulated body fluid environment. |

| Imine-linked 2D COF | Gemcitabine | 30 µg/mg | pH 7.4 and pH 5.0 | pH-dependent release with sustained release at acidic pH. |

Visualizations

Caption: General workflow for the synthesis and characterization of TAPA-based COFs.

Caption: Experimental workflow for evaluating TAPA-based COFs in drug delivery applications.

References

Application Notes and Protocols for the Schiff-Base Condensation Reaction of Tris(4-aminophenyl)amine (TAPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-aminophenyl)amine (TAPA) is a versatile, C3-symmetric building block extensively used in materials science and medicinal chemistry. Its triphenylamine (B166846) core imparts unique electronic and photophysical properties, while the three primary amine functionalities offer sites for derivatization. The Schiff-base condensation of TAPA with aldehydes is a straightforward and efficient method to synthesize a variety of imine-containing molecules, ranging from discrete small molecules to complex covalent organic frameworks (COFs).[1] These TAPA-based Schiff bases are explored for applications in organic electronics, sensing, and as potential therapeutic agents. This document provides a detailed protocol for the synthesis of a representative TAPA-derived Schiff base, its characterization, and an overview of a relevant biological signaling pathway that can be modulated by such compounds.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Tris(4-(benzylideneamino)phenyl)amine

| Parameter | Value | Reference |

| Reactants | This compound, Benzaldehyde (B42025) | General Schiff-base reaction principles |

| Stoichiometry (TAPA:Benzaldehyde) | 1 : 3.3 (slight excess of aldehyde) | Inferred from general protocols |

| Solvent | Ethanol (B145695) | [2] |

| Catalyst | Glacial Acetic Acid (catalytic amount) | General acid catalysis for Schiff base formation |

| Reaction Temperature | Reflux (approx. 78 °C) | Common condition for Schiff-base reactions |

| Reaction Time | 6-8 hours | Inferred from similar syntheses |

| Purification Method | Recrystallization | [3] |

| Recrystallization Solvent | Ethanol or DMF/Ethanol mixture | [3] |

Table 2: Characterization Data for Tris(4-(benzylideneamino)phenyl)amine

| Property | Expected Value/Observation | Reference/Note |

| Appearance | Yellow crystalline solid | Typical for aromatic Schiff bases |